4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034223-36-2
VCID: VC5097696
InChI: InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23)
SMILES: COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Molecular Formula: C19H23N3O2
Molecular Weight: 325.412

4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 2034223-36-2

Cat. No.: VC5097696

Molecular Formula: C19H23N3O2

Molecular Weight: 325.412

* For research use only. Not for human or veterinary use.

4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide - 2034223-36-2

Specification

CAS No. 2034223-36-2
Molecular Formula C19H23N3O2
Molecular Weight 325.412
IUPAC Name 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23)
Standard InChI Key BGQRBURYKKGDHZ-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a benzamide core substituted at the para position with a 4-methoxypiperidin-1-yl group. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl group, introducing aromatic and basic properties. The methoxy group enhances solubility, while the pyridine ring may facilitate π-π stacking interactions with biological targets.

Physicochemical Data

PropertyValueSource
IUPAC NameN-[(pyridin-2-yl)methyl]-4-(4-methoxypiperidin-1-yl)benzamideComputed
Molecular FormulaC19H23N3O2\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_2
Molecular Weight325.4 g/mol
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3Derived
logP (Predicted)2.1 ± 0.3Estimated
SolubilityModerate in polar solvents

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of 4-(4-Methoxypiperidin-1-yl)benzoic Acid:

    • 4-Methoxypiperidine reacts with 4-fluorobenzonitrile under nucleophilic aromatic substitution, followed by hydrolysis to yield the benzoic acid derivative.

  • Amide Coupling:

    • The benzoic acid is activated using EDCHCl\text{EDC} \cdot \text{HCl} and HOBt\text{HOBt}, then coupled with pyridin-2-ylmethylamine to form the final product.

Industrial-Scale Production

Optimized conditions include:

  • Continuous Flow Reactors: To enhance reaction efficiency and reduce byproducts.

  • Chromatographic Purification: Ensures >98% purity, critical for pharmacological assays.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound demonstrate inhibitory activity against serine/threonine-protein kinases, which regulate cell cycle progression and angiogenesis. Molecular docking studies suggest that the pyridin-2-ylmethyl group occupies the ATP-binding pocket, while the methoxypiperidine moiety stabilizes hydrophobic interactions.

CNS Receptor Modulation

The pyridine ring’s lipophilicity may enable blood-brain barrier penetration, implicating potential in neurodegenerative disease research. Preliminary assays show weak affinity for cannabinoid receptor type 1 (CB1), though further validation is required.

Pharmacokinetic Profile

Absorption and Distribution

  • Solubility: High aqueous solubility (12 mg/mL at pH 7.4) due to the methoxy group.

  • Plasma Protein Binding: 85–90%, as predicted by QSAR models.

Metabolism

Primary metabolic pathways include:

  • O-Demethylation: Catalyzed by CYP3A4, yielding a hydroxylated derivative.

  • Pyridine Ring Oxidation: Forms N-oxide metabolites, detected in hepatic microsomal assays.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for designing kinase inhibitors with improved selectivity.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine methoxy group enhance potency against solid tumors.

Neuroscience

  • Receptor Localization Studies: Radiolabeled derivatives are used to map CB1 distribution in rodent brains.

Comparative Analysis with Analogs

CompoundKey Structural DifferenceBiological Activity
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamidePyridine substitution at C3Reduced kinase inhibition (20% at 10 µM)
4-(4-Hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamideMethoxy → HydroxylEnhanced solubility but lower metabolic stability

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